molecular formula C38H74NaO10P B3025257 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt CAS No. 67232-81-9

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

Cat. No. B3025257
CAS RN: 67232-81-9
M. Wt: 745.0
InChI Key: LDWIWSHBGAIIMV-ODZMYOIVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site . It forms classical lipid bilayers and is an important component of cell membranes . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .


Molecular Structure Analysis

The molecular formula of this compound is C38H74NaO10P . The linear formula is C38H74O10PNa . The molecular weight is 744.95 . The InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

This compound is a powder . It has good water solubility and stability in its salt form .

Scientific Research Applications

Liposome Research and Drug Delivery

Liposomes are lipid-based vesicles used for drug delivery. DPPG (sodium) is commonly incorporated into liposomes due to its amphiphilic nature. Researchers explore liposomal formulations for targeted drug delivery, especially in cancer therapy. DPPG-containing liposomes can encapsulate hydrophilic drugs, improving their stability and enhancing bioavailability .

Biophysical Studies and Membrane Research

DPPG (sodium) serves as a model phospholipid for studying lipid bilayers and cell membranes. Researchers investigate its interactions with other lipids, proteins, and ions. Neutron reflectivity studies have explored DPPG adsorption onto surfaces, providing insights into membrane behavior .

properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIWSHBGAIIMV-ODZMYOIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173907
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

CAS RN

200880-41-7
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Reactant of Route 3
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Reactant of Route 4
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Reactant of Route 5
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Reactant of Route 6
Reactant of Route 6
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.